molecular formula C6H13Cl2N B3271460 4-Chloro-cyclohexylamine hydrochloride CAS No. 54916-24-4

4-Chloro-cyclohexylamine hydrochloride

Cat. No.: B3271460
CAS No.: 54916-24-4
M. Wt: 170.08 g/mol
InChI Key: ZTDAZNVQTYQXAD-UHFFFAOYSA-N
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Description

4-Chloro-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C6H13Cl2N. It is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. This compound belongs to the class of aliphatic amines and is known for its versatility in various chemical reactions.

Mechanism of Action

Target of Action

4-Chloro-cyclohexylamine hydrochloride is a chemical compound used as a reagent in organic synthesis This reaction involves the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

In this reaction, cyclohexylamine acts as a nucleophile, donating electrons to form new bonds

Biochemical Pathways

This reaction is a key step in many synthetic pathways, leading to the formation of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-cyclohexylamine hydrochloride can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction involves the complete hydrogenation of aniline to produce cyclohexylamine, which is then chlorinated to obtain 4-Chloro-cyclohexylamine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of ammonia using cyclohexanol, followed by chlorination. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-cyclohexylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone oxime.

    Reduction: It can be reduced to cyclohexylamine under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and metal oxide catalysts are commonly used for the oxidation of this compound.

    Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone oxime.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexylamine derivatives.

Scientific Research Applications

4-Chloro-cyclohexylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators.

    Industry: It is used in the production of corrosion inhibitors and as a flushing aid in the printing ink industry.

Comparison with Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar chemical properties but lacks the chlorine atom.

    Aniline: An aromatic amine that serves as a precursor for the synthesis of cyclohexylamine.

    Hexahydroaniline: Another name for cyclohexylamine, highlighting its fully hydrogenated structure.

Uniqueness: 4-Chloro-cyclohexylamine hydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its non-chlorinated analogs .

Properties

IUPAC Name

4-chlorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDAZNVQTYQXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615708
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-24-4
Record name NSC164690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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